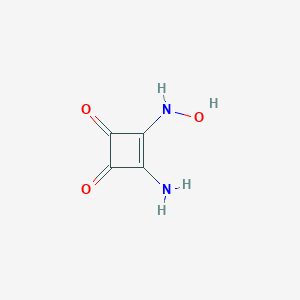
3-Amino-4-(hydroxyamino)cyclobut-3-ene-1,2-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-4-(hydroxyamino)cyclobut-3-ene-1,2-dione, also known as AHA, is a small molecule that has gained significant attention in the scientific community due to its potential applications in various fields. AHA is a cyclic amino acid derivative that exhibits unique properties that make it a valuable compound for scientific research.
作用機序
The mechanism of action of 3-Amino-4-(hydroxyamino)cyclobut-3-ene-1,2-dione involves the formation of a covalent bond between the 3-Amino-4-(hydroxyamino)cyclobut-3-ene-1,2-dione molecule and the target enzyme or protein. This covalent bond results in the inhibition of the enzyme or protein activity, leading to a decrease in the biological function of the target molecule. The exact mechanism of action of 3-Amino-4-(hydroxyamino)cyclobut-3-ene-1,2-dione varies depending on the target molecule, but it generally involves the disruption of the active site of the enzyme or protein.
生化学的および生理学的効果
3-Amino-4-(hydroxyamino)cyclobut-3-ene-1,2-dione has been shown to exhibit a range of biochemical and physiological effects in various experimental systems. 3-Amino-4-(hydroxyamino)cyclobut-3-ene-1,2-dione has been shown to exhibit anti-inflammatory activity by inhibiting the activity of MMPs and reducing the production of pro-inflammatory cytokines. 3-Amino-4-(hydroxyamino)cyclobut-3-ene-1,2-dione has also been shown to exhibit neuroprotective activity by inhibiting the activity of NOS and reducing the production of reactive oxygen species. Additionally, 3-Amino-4-(hydroxyamino)cyclobut-3-ene-1,2-dione has been shown to exhibit anticancer activity by inhibiting the activity of MMPs and reducing the invasiveness of cancer cells.
実験室実験の利点と制限
One of the significant advantages of 3-Amino-4-(hydroxyamino)cyclobut-3-ene-1,2-dione is its ease of synthesis and stability. 3-Amino-4-(hydroxyamino)cyclobut-3-ene-1,2-dione can be synthesized using standard laboratory techniques and can be stored for an extended period without significant degradation. Additionally, 3-Amino-4-(hydroxyamino)cyclobut-3-ene-1,2-dione exhibits potent inhibitory activity against various enzymes and proteins, making it a valuable compound for scientific research. However, one of the limitations of 3-Amino-4-(hydroxyamino)cyclobut-3-ene-1,2-dione is its potential toxicity at high concentrations. 3-Amino-4-(hydroxyamino)cyclobut-3-ene-1,2-dione has been shown to exhibit cytotoxicity in some experimental systems, which may limit its use in certain applications.
将来の方向性
There are several potential future directions for the use of 3-Amino-4-(hydroxyamino)cyclobut-3-ene-1,2-dione in scientific research. One potential application of 3-Amino-4-(hydroxyamino)cyclobut-3-ene-1,2-dione is in the development of novel therapeutics for various diseases, including cancer and cardiovascular disease. 3-Amino-4-(hydroxyamino)cyclobut-3-ene-1,2-dione's potent inhibitory activity against MMPs and NOS makes it a valuable compound for the development of targeted therapies for these diseases. Additionally, 3-Amino-4-(hydroxyamino)cyclobut-3-ene-1,2-dione may have applications in the field of neuroscience, where it has been shown to exhibit neuroprotective activity. Further research is needed to explore the potential applications of 3-Amino-4-(hydroxyamino)cyclobut-3-ene-1,2-dione in these and other fields of scientific research.
合成法
The synthesis of 3-Amino-4-(hydroxyamino)cyclobut-3-ene-1,2-dione involves the reaction of cyclobutanedione and hydroxylamine hydrochloride in the presence of a base catalyst. The reaction proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of 3-Amino-4-(hydroxyamino)cyclobut-3-ene-1,2-dione. The synthesis of 3-Amino-4-(hydroxyamino)cyclobut-3-ene-1,2-dione is relatively simple and can be achieved using standard laboratory techniques.
科学的研究の応用
3-Amino-4-(hydroxyamino)cyclobut-3-ene-1,2-dione has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of 3-Amino-4-(hydroxyamino)cyclobut-3-ene-1,2-dione is in the field of medicinal chemistry, where it has been shown to exhibit potent inhibitory activity against various enzymes and proteins. 3-Amino-4-(hydroxyamino)cyclobut-3-ene-1,2-dione has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a critical role in the degradation of extracellular matrix proteins. 3-Amino-4-(hydroxyamino)cyclobut-3-ene-1,2-dione has also been shown to inhibit the activity of nitric oxide synthase (NOS), which is an enzyme that plays a critical role in the regulation of cardiovascular function.
特性
CAS番号 |
178324-47-5 |
|---|---|
製品名 |
3-Amino-4-(hydroxyamino)cyclobut-3-ene-1,2-dione |
分子式 |
C4H4N2O3 |
分子量 |
128.09 g/mol |
IUPAC名 |
3-amino-4-(hydroxyamino)cyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C4H4N2O3/c5-1-2(6-9)4(8)3(1)7/h6,9H,5H2 |
InChIキー |
VPHVPEFKFUIHHW-UHFFFAOYSA-N |
SMILES |
C1(=C(C(=O)C1=O)NO)N |
正規SMILES |
C1(=C(C(=O)C1=O)NO)N |
同義語 |
3-Cyclobutene-1,2-dione,3-amino-4-(hydroxyamino)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Chloro-6-fluoropyrido[3,4-D]pyrimidine](/img/structure/B64790.png)
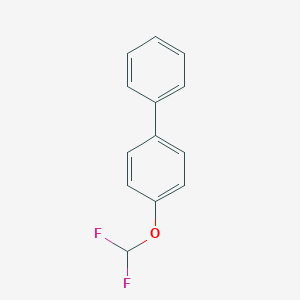
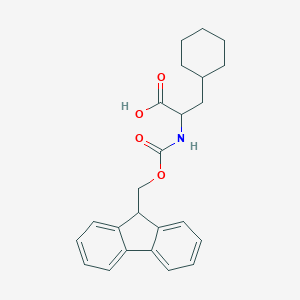
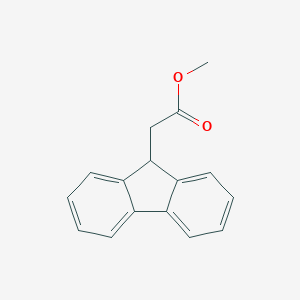
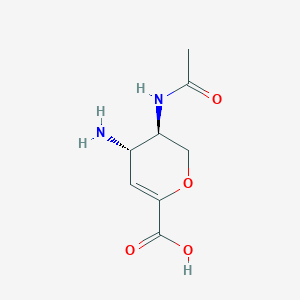
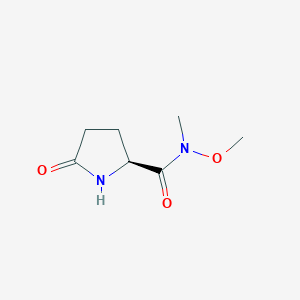
![methyl 2-[[9-(2-acetyloxyethoxymethyl)-6-oxo-1H-purin-2-yl]amino]-2-methoxypropanoate](/img/structure/B64813.png)
![tert-Butyl-calix[4]arene tetrakis[2-(diphenylphosphoryl)ethyl ether]](/img/structure/B64815.png)
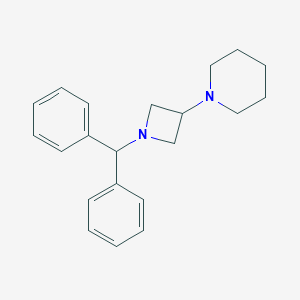
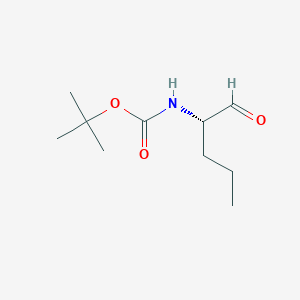
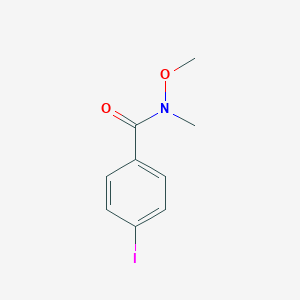
![Furo[2,3-b]pyridin-3-ylmethanol](/img/structure/B64826.png)
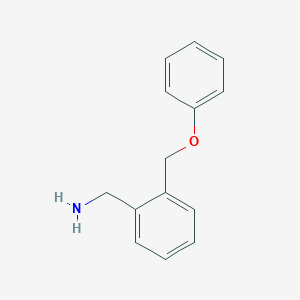
![2-Iminoimidazo[1,2-a]pyridin-3(2H)-one](/img/structure/B64829.png)